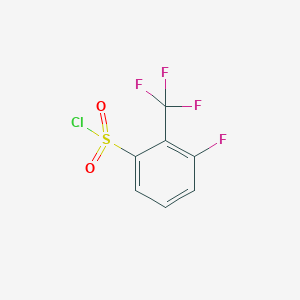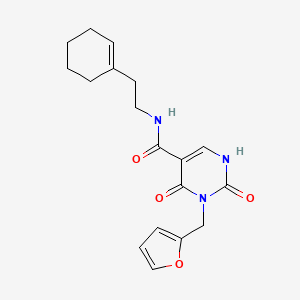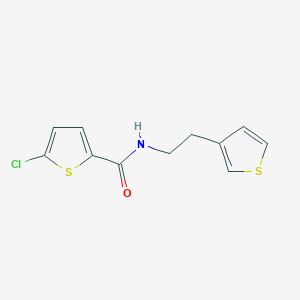![molecular formula C24H17FN4O3 B2413092 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-74-8](/img/structure/B2413092.png)
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethoxyphenyl, fluorine, and nitrophenyl groups. Such structural diversity makes it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives. It can be investigated for its potential as an anticancer, antimicrobial, or antiviral agent. The presence of the nitrophenyl group suggests possible interactions with biological targets involved in oxidative stress and inflammation .
Industry
In the materials science field, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the fluorine and nitrophenyl groups, make it a candidate for such applications .
Mécanisme D'action
Quinoline derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The potent anticancer activity as well as toxic effects described for these compounds are normally ascribed to two main mechanisms: one, which is associated with protein, involves trapping of a protein enzyme–DNA cleavable intermediate, whereas the other, a non-protein-associated mechanism, is related to redox cycling of the quinone moiety, which produces damaging free-radical species .
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There’s a lot of ongoing research into the synthesis and potential applications of these compounds . Future research will likely continue to explore the diverse biological activities of these compounds and develop new synthetic methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
-
Formation of Pyrazoloquinoline Core: : The core can be synthesized via a cyclization reaction involving an appropriate aniline derivative and a diketone. For instance, aniline can react with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline scaffold .
-
Introduction of Substituents: : The ethoxyphenyl, fluorine, and nitrophenyl groups are introduced through various substitution reactions. For example, the ethoxyphenyl group can be added via a Friedel-Crafts alkylation, while the fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor. The nitrophenyl group can be incorporated through a nitration reaction using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
8-Fluoroquinoline: Similar in structure but lacks the pyrazole and nitrophenyl groups.
3-Nitroquinoline: Contains the nitro group but lacks the pyrazole and ethoxyphenyl groups.
Uniqueness
3-(4-Ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-9-6-15(7-10-19)23-21-14-26-22-11-8-16(25)12-20(22)24(21)28(27-23)17-4-3-5-18(13-17)29(30)31/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJVSOYFUSSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

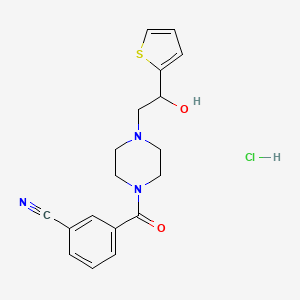
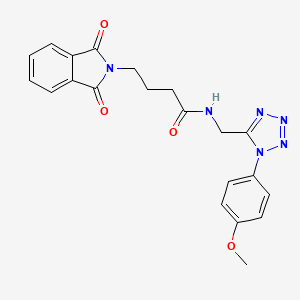
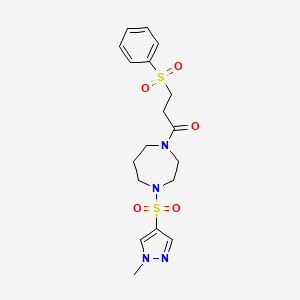
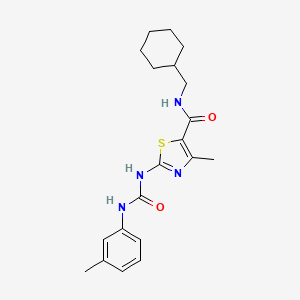
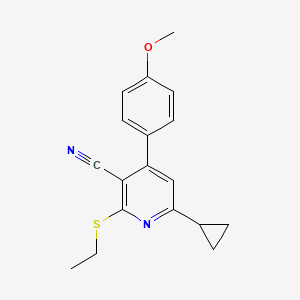
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
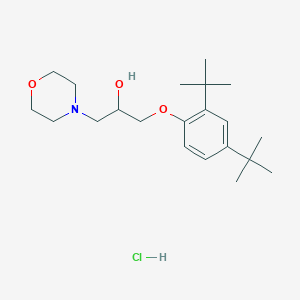
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
